molecular formula C9H9NS B179299 4-[(Methylsulfanyl)methyl]benzonitrile CAS No. 168028-51-1

4-[(Methylsulfanyl)methyl]benzonitrile

Cat. No. B179299
M. Wt: 163.24 g/mol
InChI Key: HBUUNKROVWMKDI-UHFFFAOYSA-N
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Patent
US06077866

Procedure details

To an acetonitrile solution (500 ml) of 4-cyanobenzyl bromide (50 g), 15% methyl mercaptan sodium salt (120 ml) was added at a room temperature and heated for 6 hours with refluxing. After cooling to a room temperature, water (1 l) and toluene (1 l) was added thereto. The organic layer was separated and washed successively with an aqueous 2N sodium hydroxide solution sulfate. After distilling off the solvent, 4-methylmercaptomethylbenzonitrile (38 g) was obtained.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(#N)C.[C:4]([C:6]1[CH:13]=[CH:12][C:9]([CH2:10]Br)=[CH:8][CH:7]=1)#[N:5].[Na].[CH3:15][SH:16].O>C1(C)C=CC=CC=1>[CH3:15][S:16][CH2:10][C:9]1[CH:12]=[CH:13][C:6]([C:4]#[N:5])=[CH:7][CH:8]=1 |f:2.3,^1:13|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
50 g
Type
reactant
Smiles
C(#N)C1=CC=C(CBr)C=C1
Name
Quantity
120 mL
Type
reactant
Smiles
[Na].CS
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed successively with an aqueous 2N sodium hydroxide solution sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent

Outcomes

Product
Name
Type
product
Smiles
CSCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.